N-phenylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 249.18 g/mol. It is commonly referred to as 4-anilinopiperidine and is classified as a hydrochloride salt. This compound appears as a white crystalline powder and is soluble in water due to the presence of two hydrochloride groups, which enhance its solubility properties .
N-phenylpiperidin-4-amine dihydrochloride (NPP) is primarily used as an analytical reference standard in scientific research. It serves as a benchmark for identifying NPP as an impurity within other chemicals. NPP has been documented as an impurity in fentanyl, a powerful synthetic opioid, and its analogs []. By comparing the chemical properties of NPP to an unknown substance, researchers can determine if NPP is present []. This information is crucial for understanding the complete chemical composition of a substance, which is essential for safety assessments and accurate pharmacological studies.
While the specific properties and biological effects of NPP are not extensively documented, its structural similarity to other chemicals with known pharmacological activity suggests potential research applications. Due to its chemical structure, NPP may hold promise for research into areas like central nervous system function or ligand design, but more research is needed [, ].
N-phenylpiperidin-4-amine dihydrochloride has been noted for its biological activity, particularly in pharmacological contexts. It serves as an impurity in fentanyl and related compounds, indicating its relevance in opioid research . Its potential effects include:
The synthesis of N-phenylpiperidin-4-amine dihydrochloride typically involves the following steps:
This method is efficient and allows for the production of high-purity compounds suitable for research and pharmaceutical applications.
N-phenylpiperidin-4-amine dihydrochloride has several applications, including:
Studies on N-phenylpiperidin-4-amine dihydrochloride have focused on its interactions with various biological systems. Notable findings include:
Understanding these interactions is crucial for assessing safety and efficacy in therapeutic contexts.
Several compounds share structural similarities with N-phenylpiperidin-4-amine dihydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-methyl-N-phenylpiperidin-4-amine | Methyl substitution increases lipophilicity | |
4-Anilinopiperidine | Parent structure without hydrochloride salt | |
N-(4-chlorophenyl)-N-(1-isopropyl)-4-piperidyl phenylacetamide | Contains chlorinated phenyl group | |
N-benzyl-N-(1-propyl)piperidin-4-amines | Benzyl substitution alters receptor affinity |
N-phenylpiperidin-4-amine dihydrochloride stands out due to its specific structural features that allow it to act as an impurity in fentanyl, providing insights into the synthesis and modification of opioid analgesics. Its dual hydrochloride form enhances solubility compared to some similar compounds, making it more suitable for pharmaceutical applications.